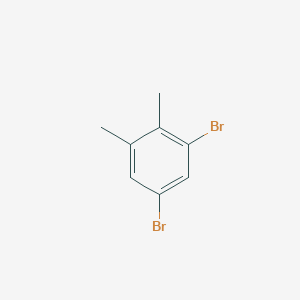

1,5-Dibromo-2,3-dimethylbenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,5-Dibromo-2,3-dimethylbenzene” is a type of organic compound. It’s a derivative of benzene, where two bromine atoms are substituted at the 1st and 5th positions, and two methyl groups are substituted at the 2nd and 3rd positions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two bromine atoms and two methyl groups attached. The bromine atoms are located at the 1st and 5th positions, and the methyl groups are at the 2nd and 3rd positions .

科学研究应用

1,5-Dibromo-2,3-dimethylbenzene (this compound) has found application in various scientific research studies. It is used as a starting material for the synthesis of various organic compounds. It is also used as a solvent in various laboratory experiments. This compound has been used in the synthesis of pharmaceuticals, fragrances, and dyes. It has also been used as a reagent in the synthesis of brominated aromatic compounds.

作用机制

Target of Action

It is known to affect the respiratory system .

Mode of Action

It is known to be involved in the synthesis of porphyrin dimers . Porphyrins are key compounds in nature due to their role in hemoglobin, myoglobin, chlorophyll, and cytochromes .

Biochemical Pathways

3,5-Dibromo-o-xylene is used as a spacer in the synthesis of porphyrin dimers . These dimers have unique optical and electrochemical properties, high thermal stability, and advanced chemistry, making them applicable in various fields of medicine and techniques .

Pharmacokinetics

Its physical properties such as its solid form and density of 196 g/mL at 25 °C (lit) may influence its bioavailability.

Result of Action

The result of the action of 3,5-Dibromo-o-xylene is the formation of porphyrin dimers . These dimers have been found to exhibit high inhibition against HEK293T cells in the absence of light .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-o-xylene. For instance, the presence of water in the bromination process of o-xylene (used to produce 3,5-Dibromo-o-xylene) can affect the direction and mechanism of bromination .

实验室实验的优点和局限性

The use of 1,5-dibromo-2,3-dimethylbenzene (this compound) in laboratory experiments has several advantages. It is a relatively inexpensive compound and is available in large quantities. It is also relatively stable and can be stored for long periods of time. However, this compound is toxic and should be handled with caution. It should be stored in a well-ventilated area and protective equipment should be worn when handling it.

未来方向

In the future, further research should be conducted on 1,5-dibromo-2,3-dimethylbenzene (this compound) to better understand its biochemical and physiological effects. Research should also be conducted to determine the optimal conditions for its synthesis and its potential applications in the production of pharmaceuticals, fragrances, and dyes. Additionally, research should be conducted to determine the optimal conditions for its use as a solvent in laboratory experiments. Finally, research should be conducted to determine the most efficient and cost-effective methods for its disposal.

合成方法

The synthesis of 1,5-dibromo-2,3-dimethylbenzene (this compound) can be achieved through various methods. The most common method for its synthesis is the reaction of 2,3-dimethylbenzene with bromine. This reaction is carried out in the presence of a catalyst such as sulfuric acid. The reaction yields this compound as the main product.

安全和危害

属性

IUPAC Name |

1,5-dibromo-2,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOWYDXIKBTQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B2901980.png)

![N-Methyl-N-[2-oxo-2-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2901981.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-bromofuran-2-carboxamide](/img/structure/B2901983.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2901992.png)

![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide](/img/structure/B2901997.png)

![Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2902000.png)